molecular formula C19H31N3O B15118635 2-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide

2-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide

Cat. No.: B15118635
M. Wt: 317.5 g/mol
InChI Key: NOWOSARGIJUSCI-UHFFFAOYSA-N
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Description

2-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is of interest due to its potential therapeutic applications and its role as a ligand for various receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide typically involves the reaction of 2,5-dimethylbenzyl chloride with piperazine, followed by the acylation of the resulting intermediate with isopropyl propionyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The pathways involved in its mechanism of action include the inhibition of receptor activation and subsequent downstream signaling events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide is unique due to its specific structural features, such as the presence of the 2,5-dimethylphenyl group and the isopropyl propionamide moiety. These structural elements contribute to its distinct binding affinity and pharmacokinetic profile, making it a promising candidate for further research and development .

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C19H31N3O/c1-14(2)20-19(23)17(5)22-10-8-21(9-11-22)13-18-12-15(3)6-7-16(18)4/h6-7,12,14,17H,8-11,13H2,1-5H3,(H,20,23)

InChI Key

NOWOSARGIJUSCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)C(C)C(=O)NC(C)C

Origin of Product

United States

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